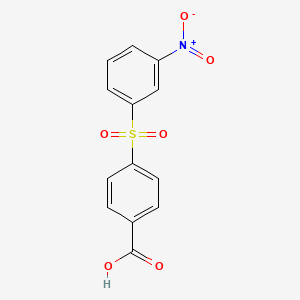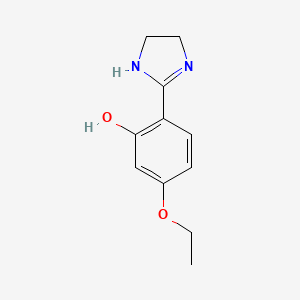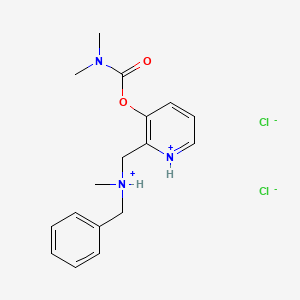
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This particular compound is of interest due to its unique structure, which includes a dimethylaminoethylthio group and a phenyl group, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods, including the Combes synthesis, Skraup reaction, Conrad–Limpach synthesis, Povarov reaction, Doebner reaction, Doebner–Miller reaction, Gould–Jacobs reaction, and Friedländer reaction . For Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride, a one-pot approach can be employed. This involves the reaction of o-aminothiophenol with 1,3-ynone, catalyzed by zirconocene amino acid complex Cp2ZrCl2 and iodine at room temperature . The reaction proceeds via sequential thio-Michael addition, cyclization, and desulfurization steps.
Industrial Production Methods
Industrial production of quinoline derivatives often focuses on optimizing reaction conditions to achieve high yields and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient . The use of ionic liquids and ultrasound-promoted synthesis are also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethylthio group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline scaffold.
Chloroquine: Another antimalarial drug with a similar structure.
Mefloquine: Used for the treatment and prevention of malaria.
Ciprofloxacin: An antibiotic with a quinoline core.
Uniqueness
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethylthio group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
97633-91-5 |
|---|---|
Molecular Formula |
C19H21ClN2S |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C19H20N2S.ClH/c1-21(2)12-13-22-19-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H |
InChI Key |
PHQDQTPMRIVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)
